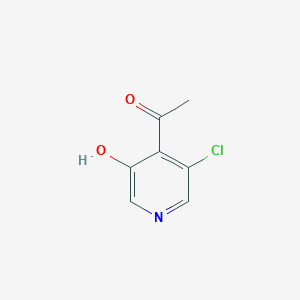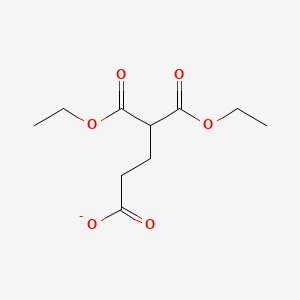
3-(Aminomethyl)-5-methyloctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-5-methyloctanoic acid, also known as pregabalin, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is widely recognized for its anticonvulsant and analgesic properties. It was first approved in Europe in 2004 for the treatment of peripheral neuropathic pain and as an adjunctive therapy for partial seizures in patients with epilepsy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methyloctanoic acid involves several steps. One common method starts with the reaction of 3-methyl formate-5-methylhexanoic acid with ammonia in methanol solution at 20-30°C. The reaction mixture is then concentrated, and the product is isolated by adjusting the pH and performing suction filtration .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents. The process aims to achieve a higher yield and purity of the final product by using recoverable reagents and avoiding the crystallization step .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-5-methyloctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, methyl tert-butyl ether (MTBE), and hydrochloric acid. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH adjustments .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different pharmacological properties. These derivatives are often used in further scientific research and drug development.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-5-methyloctanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other compounds and studying reaction mechanisms.
Biology: The compound is used to investigate the role of GABA analogs in neurotransmission and neuronal activity.
Medicine: It is extensively studied for its anticonvulsant and analgesic properties, making it a valuable compound in the treatment of epilepsy and neuropathic pain.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-5-methyloctanoic acid involves its binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters, thereby exerting its anticonvulsant and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
3-(Aminomethyl)-5-methyloctanoic acid is unique due to its specific binding affinity and pharmacological profile. Similar compounds include:
Gabapentin: Another GABA analog used for similar therapeutic purposes but with different binding properties.
Vigabatrin: An anticonvulsant that inhibits GABA transaminase, increasing GABA levels in the brain.
Tiagabine: A GABA reuptake inhibitor that enhances GABAergic activity
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
3-(aminomethyl)-5-methyloctanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-4-8(2)5-9(7-11)6-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
KKXFMWXZXDUYBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CC(CC(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



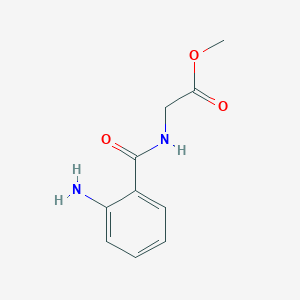
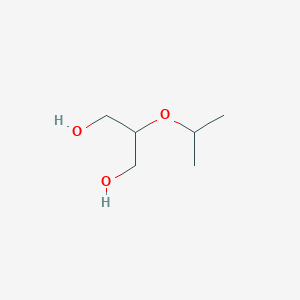
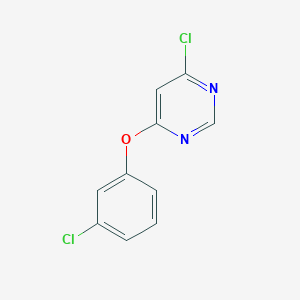
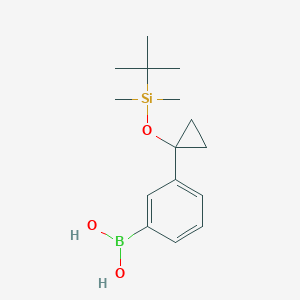

![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)


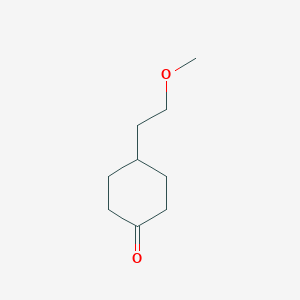
methanone](/img/structure/B13982809.png)

